(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid
Overview
Description
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound contains a cyclopropane ring, which is known for its ring strain and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring. The bromination of the resulting cyclopropane derivative can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by bromination. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include substituted cyclopropane derivatives, reduced cyclopropane compounds, and oxidized carboxylic acids.
Scientific Research Applications
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Mechanism of Action
The mechanism of action of (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. The cyclopropane ring’s strain makes it a reactive intermediate, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-bromo-1-methylcyclopropanecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.
2-bromo-1-methylcyclopropanecarboxylic acid: Without specific stereochemistry.
1-methylcyclopropanecarboxylic acid: Lacks the bromine atom.
Uniqueness
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The presence of the bromine atom adds to its versatility in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1R,2S)-2-bromo-1-methylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAFCWJNUSCJIA-UCORVYFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]1Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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